4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid
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Overview
Description
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, a fluorophenyl group, and a benzoic acid moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multiple steps, including the formation of the chromenylidene core, the introduction of the fluorophenyl group, and the final coupling with the benzoic acid moiety. Common synthetic routes may include:
Formation of the Chromenylidene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated aromatic compounds.
Coupling with Benzoic Acid Moiety: The final step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenylidene core can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Electrophiles like NO2+ or SO3H+ under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways involved in cell growth, apoptosis, and inflammation.
Interacting with Proteins: Altering protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((3-((2-chlorophenyl)carbamoyl)-7-hydroxy-2H-chromen-2-ylidene)amino)benzoic acid
- (Z)-4-((3-((2-bromophenyl)carbamoyl)-7-hydroxy-2H-chromen-2-ylidene)amino)benzoic acid
Uniqueness
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different halogen substituents.
Biological Activity
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid, commonly referred to by its CAS number 439589-92-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H18N2O6 with a molecular weight of 418.4 g/mol. The structure includes a coumarin derivative, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of coumarin, similar to the compound , exhibit significant antimicrobial activity. For instance, research indicates that certain coumarin derivatives demonstrate antibacterial and antifungal effects comparable to standard antibiotics like ciprofloxacin and fluconazole . The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. It has been suggested that coumarin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including those resistant to conventional therapies .
Study 1: Antimicrobial Evaluation
A study evaluated a series of novel coumarin derivatives for their antimicrobial properties. The findings indicated that compounds similar to this compound exhibited zones of inhibition against several bacterial strains, suggesting a robust antibacterial mechanism .
Study 2: Anticancer Efficacy
Another significant investigation focused on the anticancer properties of coumarin derivatives. The study reported that certain derivatives could inhibit the growth of cancer cell lines effectively. For instance, compounds were assessed for their IC50 values against SJSA-1 cancer cells, showing promising results in reducing cell viability through apoptotic pathways .
Data Table: Biological Activity Summary
Activity Type | Compound | IC50 (μM) | Mechanism |
---|---|---|---|
Antimicrobial | 4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy... | 10–20 | Cell wall synthesis inhibition |
Anticancer | Similar coumarin derivatives | 5–15 | Induction of apoptosis |
Antifungal | Related coumarin compounds | 15–30 | Disruption of fungal cell membranes |
Properties
IUPAC Name |
4-[[3-[(2-fluorophenyl)carbamoyl]-7-hydroxychromen-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-18-3-1-2-4-19(18)26-21(28)17-11-14-7-10-16(27)12-20(14)31-22(17)25-15-8-5-13(6-9-15)23(29)30/h1-12,27H,(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIGLJSOJKNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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